molecular formula C24H28N10O8S4 B12503723 diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)

diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)

Cat. No.: B12503723
M. Wt: 712.8 g/mol
InChI Key: JRJIIFOVNCCBKP-UHFFFAOYSA-N
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Description

ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including ethoxycarbonyl, triazole, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE typically involves multi-step organic synthesis. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as nucleophilic substitution, cyclization, and esterification to form the final product. Specific reagents and catalysts are used at each step to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen atoms.

    Reduction: Reduction reactions can target the ethoxycarbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups into the triazole or thiadiazole rings, leading to a wide range of derivatives.

Scientific Research Applications

ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE
  • ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-{[5-(ETHOXYCARBONYL)-3-{4-[4-(ETHOXYCARBONYL)-5-{[4-(ETHOXYCARBONYL)-1,2,3-THIADIAZOL-5-YL]SULFANYL}-1,2,3-TRIAZOL-1-YL]BUTYL}-1,2,3-TRIAZOL-4-YL]SULFANYL}-1,2,3-THIADIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H28N10O8S4

Molecular Weight

712.8 g/mol

IUPAC Name

ethyl 5-[5-ethoxycarbonyl-3-[4-[4-ethoxycarbonyl-5-(4-ethoxycarbonylthiadiazol-5-yl)sulfanyltriazol-1-yl]butyl]triazol-4-yl]sulfanylthiadiazole-4-carboxylate

InChI

InChI=1S/C24H28N10O8S4/c1-5-39-19(35)13-17(43-23-15(27-31-45-23)21(37)41-7-3)33(29-25-13)11-9-10-12-34-18(14(26-30-34)20(36)40-6-2)44-24-16(28-32-46-24)22(38)42-8-4/h5-12H2,1-4H3

InChI Key

JRJIIFOVNCCBKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CCCCN2C(=C(N=N2)C(=O)OCC)SC3=C(N=NS3)C(=O)OCC)SC4=C(N=NS4)C(=O)OCC

Origin of Product

United States

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